molecular formula C11H18O2Si B14579773 Methyl 3-(trimethylsilyl)cyclohexa-1,4-diene-1-carboxylate CAS No. 61518-42-1

Methyl 3-(trimethylsilyl)cyclohexa-1,4-diene-1-carboxylate

Cat. No.: B14579773
CAS No.: 61518-42-1
M. Wt: 210.34 g/mol
InChI Key: NQUCHEFMTUURTQ-UHFFFAOYSA-N
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Description

Methyl 3-(trimethylsilyl)cyclohexa-1,4-diene-1-carboxylate is an organic compound with the molecular formula C13H26Si2. This compound is of interest due to its unique structure, which includes a cyclohexa-1,4-diene ring substituted with a trimethylsilyl group and a carboxylate ester. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(trimethylsilyl)cyclohexa-1,4-diene-1-carboxylate can be synthesized through several methods. One common approach involves the Birch reduction of related aromatic compounds using an alkali metal dissolved in liquid ammonia and a proton donor such as an alcohol . This method avoids over-reduction to the fully saturated ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would likely apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(trimethylsilyl)cyclohexa-1,4-diene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of more saturated compounds.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce more saturated hydrocarbons.

Scientific Research Applications

Methyl 3-(trimethylsilyl)cyclohexa-1,4-diene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 3-(trimethylsilyl)cyclohexa-1,4-diene-1-carboxylate exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific context of its use. For example, in oxidation reactions, the compound may act as a substrate for oxidizing agents, leading to the formation of new products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(trimethylsilyl)cyclohexa-1,4-diene-1-carboxylate is unique due to the presence of the trimethylsilyl group, which imparts specific reactivity and stability characteristics. This makes it a valuable intermediate in organic synthesis and research applications.

Properties

CAS No.

61518-42-1

Molecular Formula

C11H18O2Si

Molecular Weight

210.34 g/mol

IUPAC Name

methyl 3-trimethylsilylcyclohexa-1,4-diene-1-carboxylate

InChI

InChI=1S/C11H18O2Si/c1-13-11(12)9-6-5-7-10(8-9)14(2,3)4/h5,7-8,10H,6H2,1-4H3

InChI Key

NQUCHEFMTUURTQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(C=CC1)[Si](C)(C)C

Origin of Product

United States

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